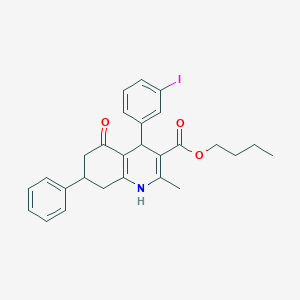
2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile, also known as BSMN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wirkmechanismus
The mechanism of action of 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and tumor growth. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and oxidative stress.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, it has been shown to reduce oxidative stress by scavenging free radicals and increasing the levels of anti-oxidant enzymes such as SOD and CAT.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and the yield obtained is reasonable. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has some limitations for lab experiments. It is not very water-soluble, which makes it difficult to use in aqueous solutions. Moreover, its bioavailability and pharmacokinetics have not been fully characterized, which limits its use in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile. One direction is to study its pharmacokinetics and bioavailability in animal models to determine its potential use as a therapeutic agent. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Moreover, it would be interesting to study the synergistic effects of 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile with other anti-inflammatory, anti-tumor, and anti-oxidant agents. Finally, it would be useful to investigate the toxicity and safety of 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile in animal models to determine its potential use in humans.
Conclusion:
In conclusion, 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile is a chemical compound that possesses various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in the treatment of various diseases. Although its mechanism of action is not fully understood, it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile, including studying its pharmacokinetics and bioavailability, investigating its mechanism of action, and determining its toxicity and safety in animal models.
Synthesemethoden
The synthesis of 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile involves the reaction of 4-methoxybenzaldehyde, 2-mercaptobenzothiazole, and malononitrile in the presence of a catalytic amount of piperidine in ethanol. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by recrystallization from ethanol. The yield of 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile obtained by this method is about 72%.
Wissenschaftliche Forschungsanwendungen
2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-Benzylsulfanyl-4,6-bis-(4-methoxy-phenyl)-nicotinonitrile has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Moreover, it has been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c1-30-22-12-8-20(9-13-22)24-16-26(21-10-14-23(31-2)15-11-21)29-27(25(24)17-28)32-18-19-6-4-3-5-7-19/h3-16H,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFAGOXLYIAZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-4,6-bis(4-methoxyphenyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B409167.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-4-methyl-5-{[3-(trifluoromethyl)anilino]carbonyl}-3-thiophenecarboxylate](/img/structure/B409169.png)
![6-(2,3-Dichlorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409171.png)
![11-(4-ethylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409172.png)
![6-(2,4-Dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409174.png)
![Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B409176.png)

![6-(6-Bromo-1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409180.png)
![ethyl 2-[[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409181.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409183.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B409186.png)
![3-amino-N-(3,5-dimethylphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409187.png)
![3-amino-N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409188.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B409189.png)